Acetic acid;but-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;but-3-ene-1,2-diol is an organic compound that combines the properties of acetic acid and but-3-ene-1,2-diol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. But-3-ene-1,2-diol is a diol with a double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;but-3-ene-1,2-diol can be achieved through various methods. One common approach involves the dihydroxylation of but-3-ene using osmium tetroxide or potassium permanganate, followed by esterification with acetic acid . The reaction conditions typically require a solvent such as acetone or water and may involve a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The deoxydehydration (DODH) of biobased erythritol to produce but-3-ene-1,2-diol, followed by esterification with acetic acid, is a notable method . This process is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;but-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups in but-3-ene-1,2-diol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, acids, and bases.
Major Products
The major products formed from these reactions include diols, aldehydes, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;but-3-ene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its analgesic properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;but-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . This interaction is often reversible and depends on the specific structure and functional groups of the compound.
Properties
CAS No. |
37838-36-1 |
---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
acetic acid;but-3-ene-1,2-diol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-2-4(6)3-5;1-2(3)4/h2,4-6H,1,3H2;1H3,(H,3,4) |
InChI Key |
ACHMJPCXSRCNSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.